molecular formula C9H11N5O2 B6060166 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one

8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B6060166
M. Wt: 221.22 g/mol
InChI Key: YDDLOUYEBCSPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, also known as MPR or SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by selectively blocking the adenosine A2A receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. By blocking the A2A receptor, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can modulate various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which are involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to have various biochemical and physiological effects, including reducing the release of glutamate and dopamine in the brain, increasing the release of acetylcholine, and reducing the production of pro-inflammatory cytokines. 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has also been shown to improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection in animal models of Parkinson's disease and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency and selectivity for the A2A receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its relatively short half-life and its potential to interact with other receptors and signaling pathways.

Future Directions

There are several future directions for research on 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, including its potential therapeutic applications in other diseases, such as Alzheimer's disease, epilepsy, and stroke. Other future directions include the development of novel 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one analogs with improved pharmacokinetic properties and selectivity for the A2A receptor, and the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one.

Synthesis Methods

8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one can be synthesized through several methods, including the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-(2-chloroethyl)morpholine hydrochloride, followed by cyclization and deprotection. Another method involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with 4-morpholinoethylamine, followed by cyclization and deprotection.

Scientific Research Applications

8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer. In Parkinson's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to improve motor function and reduce the severity of symptoms by blocking the adenosine A2A receptor, which is overexpressed in the striatum of Parkinson's disease patients. In Huntington's disease, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function in animal models. In cancer, 8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and melanoma.

properties

IUPAC Name

8-morpholin-4-yl-1,7-dihydropurin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c15-8-6-7(10-5-11-8)13-9(12-6)14-1-3-16-4-2-14/h5H,1-4H2,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDLOUYEBCSPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(N2)C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Morpholino-1H-purin-6(9H)-one

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